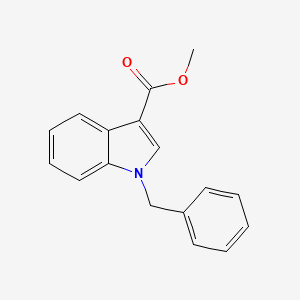

Methyl 1-benzylindole-3-carboxylate

Description

Fundamental Significance of Indole (B1671886) and its Derivatives in Organic Chemistry

The indole nucleus, a benzo-fused pyrrole (B145914) ring system, represents a cornerstone of contemporary organic and medicinal chemistry. nih.gov Its unique aromatic and heterocyclic structure, composed of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole ring, imparts a distinct set of chemical properties. creative-proteomics.com This π-excessive system is characterized by a high electron density, making it susceptible to electrophilic substitution, primarily at the C-3 position. bhu.ac.in The indole scaffold's ability to participate in various chemical reactions and form diverse chemical bonds underscores its versatility. mdpi.com

The significance of indole and its derivatives is profoundly highlighted by their widespread presence in nature. nih.gov The indole core is a fundamental building block for a vast array of naturally occurring compounds, including the essential amino acid tryptophan and numerous complex alkaloids. nih.govcreative-proteomics.com This prevalence in biological systems has established the indole nucleus as a "privileged scaffold" in drug discovery. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The structural versatility of the indole ring allows for the incorporation of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This has led to the development of a multitude of indole-containing pharmaceuticals with a wide range of therapeutic applications, including treatments for cancer, infectious diseases, and inflammatory conditions. mdpi.com

Contextual Positioning of Methyl 1-Benzylindole-3-carboxylate within Indole Chemistry

This compound is a specific derivative of the indole scaffold, featuring key substitutions at the 1 and 3 positions. The presence of a benzyl (B1604629) group at the N-1 position and a methyl carboxylate group at the C-3 position significantly influences the molecule's chemical properties and reactivity compared to the parent indole ring.

The C-3 position of indole is the most nucleophilic and is often the site of electrophilic attack. bhu.ac.in The introduction of an electron-withdrawing methyl carboxylate group at this position deactivates it towards further electrophilic substitution. However, this functional group also provides a handle for a variety of chemical transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can participate in reduction reactions.

The N-1 position of the indole ring is readily deprotonated to form an indolyl anion, which can then be alkylated or acylated. The introduction of a benzyl group at this position, as seen in this compound, serves several purposes. It protects the N-H proton, preventing unwanted side reactions in subsequent synthetic steps. google.com The benzyl group can also influence the steric and electronic properties of the indole ring system, which can be strategically utilized in the design of molecules with specific biological targets. mdpi.com

Indole-3-carboxylates, as a class, are important intermediates in the synthesis of more complex molecules. rsc.org For example, methyl indole-3-carboxylate (B1236618) is a reactant for the preparation of various inhibitors targeting enzymes like nitric oxide synthase and protein kinase Cα. sigmaaldrich.com The specific compound, this compound, can be synthesized through methods such as the palladium(II)-catalyzed cyclization-carbonylation of N-benzyl 2-alkynylanilines. rsc.org This positions the compound as a valuable building block in the construction of more elaborate indole-based structures for various research applications.

Historical Development of Indole Synthesis and Functionalization Methodologies

The history of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. bhu.ac.inwikipedia.org A few years later, in 1869, he proposed the correct chemical structure for indole. wikipedia.org This foundational work paved the way for over a century of research into the synthesis and functionalization of this important heterocycle.

One of the most significant early contributions to indole synthesis was the Fischer indole synthesis , developed by Emil Fischer in 1883. creative-proteomics.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. creative-proteomics.combhu.ac.in The Fischer synthesis remains one of the most widely used methods for preparing substituted indoles, particularly those with substituents at the 2- and/or 3-positions. wikipedia.org

Over the years, numerous other named reactions for indole synthesis have been developed, each with its own advantages and limitations. Some of the key historical methods include:

The Reissert Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. bhu.ac.in

The Madelung Synthesis: This is the base-catalyzed cyclization of an N-acyl-o-toluidine at high temperatures. bhu.ac.in

The Batcho-Leimgruber Indole Synthesis: Disclosed in a patent in 1976, this method provides an efficient route to both indole and its substituted derivatives and has found widespread use in the pharmaceutical industry. wikipedia.org

The development of transition-metal-catalyzed reactions in the late 20th and early 21st centuries has further expanded the toolkit for indole synthesis and functionalization. These modern methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to access diverse indole structures. nih.gov The continuous evolution of synthetic methodologies underscores the enduring importance of the indole scaffold in chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-20-17(19)15-12-18(11-13-7-3-2-4-8-13)16-10-6-5-9-14(15)16/h2-10,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQMIKZRJYUQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359209 | |

| Record name | Methyl 1-benzylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155134-26-2 | |

| Record name | Methyl 1-benzylindole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving Methyl 1 Benzylindole 3 Carboxylate

Elucidation of Reaction Mechanisms in Cyclization and Functionalization Processes

The formation of the methyl 1-benzylindole-3-carboxylate scaffold is often achieved through sophisticated cyclization reactions. One prominent pathway is the palladium-catalyzed cyclization-carbonylation of N-benzyl 2-alkynylanilines. rsc.org In this process, a palladium(II) catalyst orchestrates the intramolecular attack of the aniline (B41778) nitrogen onto the alkyne, followed by the insertion of carbon monoxide and subsequent esterification with methanol (B129727) to yield the final indole-3-carboxylate (B1236618) product. rsc.org The mechanism involves the formation of a vinyl-palladium intermediate after the initial cyclization, which then undergoes carbonylation.

Mechanistic studies on related indole (B1671886) syntheses provide further insight. For instance, in the synthesis of bis(indolyl)methanes, it has been shown that an (η3-benzyl)palladium(II) complex is a key intermediate. mdpi.com This complex, generated from a Pd(0) species and benzyl (B1604629) alcohol, is responsible for activating the C–H bond at the C3-position of the indole nucleus, facilitating functionalization. mdpi.com This highlights a common mechanistic feature in indole chemistry: the activation of specific C–H bonds by a metal catalyst.

Alternative cyclization mechanisms have also been explored computationally for related structures. Studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, for example, point to a radical-mediated pathway. beilstein-journals.org In these cases, an initial oxidation event generates a radical intermediate, which then cyclizes onto the aromatic ring. The energy barrier for this cyclization is highly dependent on the electronic nature of the aromatic ring; electron-rich systems exhibit a lower activation barrier, favoring the cyclization process. beilstein-journals.org For example, an electron-rich m-methoxy substituted arene has a cyclization energy barrier of 12.0 kcal/mol, which is significantly lower than the 16.9 kcal/mol barrier for an electron-withdrawing chloro-substituted arene. beilstein-journals.org

The functionalization of the pre-formed indole ring, particularly at the C3 position, is another area of intensive mechanistic study. The direct C3-benzylation of indoles can proceed through a palladium-catalyzed reaction where the catalyst activates the C-H bond for substitution. acs.org In some cases, functionalization can even occur without a catalyst. The C3-benzoxylation of 1H-indoles has been achieved regioselectively using benzoyl peroxide (BPO) alone, suggesting a mechanism that does not rely on transition metal activation. researchgate.net

Role of Catalysts and Ligands in Regio- and Stereoselectivity

The choice of catalyst and associated ligands is paramount in controlling the outcome of reactions involving the indole core, dictating both the position of functionalization (regioselectivity) and the three-dimensional arrangement of the resulting molecule (stereoselectivity).

A compelling example is the palladium-catalyzed reaction of 2-alkynylanilines, which can be directed to form either methyl 1-benzyl-1H-indole-3-carboxylates or bis(1-benzyl-1H-indol-3-yl)methanones. rsc.org The switch is controlled simply by the ligand and solvent system. The use of a Pd(tfa)₂ catalyst without a specialized ligand in a DMSO/MeOH solvent mixture selectively yields methyl 1-benzyl-1H-indole-3-carboxylate. rsc.org In contrast, employing a [Pd(tfa)₂(box)] catalyst in isopropanol (B130326) directs the reaction towards the formation of the ketone product. rsc.org

The directing power of catalysts is also evident in the C-H functionalization of 3-carboxamide indoles. nih.gov Here, different metal catalysts lead to exclusive functionalization at different positions. An Iridium(III) catalyst promotes C2-alkylation, whereas a Rhodium(I) complex catalyzes a remarkable process involving the translocation of the C3-carboxamide group to the C2 position, followed by functionalization at the now-vacant C3 site. nih.gov This demonstrates exceptional catalyst-controlled site selectivity. nih.gov

Ligand properties, such as bite angle, play a crucial role in reaction efficiency and selectivity. In the palladium-catalyzed C3-benzylation of indoles, ligands with large bite angles, such as DPEphos and Xantphos, were found to be significantly more effective than those with smaller bite angles. acs.org The reaction using these ligands proceeds with complete C3-selectivity, with no N-benzylation observed. acs.org

Furthermore, the nature of the catalyst itself is a key variable. Ruthenium nanocatalysts (RuNC) have been developed for the regioselective C-H alkenylation of indoles at the C3 position. beilstein-journals.org The high catalytic activity is attributed to the presence of ruthenium oxides on the nanocatalyst surface, which are believed to be responsible for the C-H activation step. beilstein-journals.org

| Reactant Type | Catalyst/Ligand System | Solvent | Observed Outcome | Selectivity | Reference |

|---|---|---|---|---|---|

| N-benzyl 2-alkynylaniline | Pd(tfa)₂ | DMSO/MeOH | Forms this compound | Product Selectivity | rsc.org |

| N-benzyl 2-alkynylaniline | [Pd(tfa)₂(box)] | iPrOH | Forms Bis(1-benzyl-1H-indol-3-yl)methanone | Product Selectivity | rsc.org |

| 3-Carboxamide Indole | Ir(III) Complex | - | C2-Alkylation | Regioselective (C2) | nih.gov |

| 3-Carboxamide Indole | Rh(I) Complex | - | C3-Functionalization with C2-Acyl Translocation | Regioselective (C3) | nih.gov |

| Indole | Pd(OAc)₂ / DPEphos | - | C3-Benzylation | Regioselective (C3) | acs.org |

| Indole | Ruthenium Nanocatalyst (RuNC) | DMF/DMSO | C3-Alkenylation | Regioselective (C3) | beilstein-journals.org |

Analysis of Solvent Effects on Reaction Rates and Pathways

The solvent in which a chemical reaction is conducted is not merely an inert medium but an active participant that can profoundly influence reaction rates and determine which products are formed. wikipedia.org This is particularly true for the synthesis and functionalization of indole derivatives like this compound.

Solvent effects on reaction rates can often be explained by the transition state theory, which considers the differential solvation of the starting materials and the transition state. wikipedia.org A solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction. wikipedia.org According to the Hughes-Ingold rules, an increase in solvent polarity typically accelerates reactions where a charge is developed in the activated complex, and decelerates reactions where charge is dispersed or destroyed. wikipedia.org

In the palladium-catalyzed synthesis of methyl 1-benzyl-1H-indole-3-carboxylate from 2-alkynylanilines, the choice of solvent is critical. rsc.org Optimal yields were achieved using a mixed solvent system of DMSO/MeOH. rsc.org The use of other solvent mixtures, such as THF/MeOH or CH₂Cl₂/MeOH, did not provide good results, indicating a specific role for the polar aprotic solvent DMSO in the reaction pathway. rsc.org Polar aprotic solvents like DMSO are known to accelerate reactions involving anionic nucleophiles by effectively solvating the accompanying cations without strongly hydrogen-bonding to the anion, thus increasing its nucleophilicity. koreascience.kr

Water, as a solvent, can also play a unique and crucial role. In certain palladium-catalyzed reactions, water is essential for promoting the sp³ C-O bond activation of benzyl alcohols, which allows them to act as electrophiles. mdpi.com It also stabilizes hydroxide (B78521) ions (OH⁻) through hydration, facilitating the generation of the active Pd(II) cationic species necessary for the catalytic cycle. mdpi.com

The effect of solvent on selectivity can also be significant. In Diels-Alder reactions, a type of cycloaddition, the endo/exo selectivity of the products is related to the difference in the solvated transition states' free energies. chemrxiv.org A solvent's polarity and its ability to form hydrogen bonds can affect the rates and selectivity of such reactions. chemrxiv.org

| Solvent System | Catalyst | Yield of Product (%) | Comment |

|---|---|---|---|

| DMSO/MeOH | Pd(tfa)₂ | 86 | Optimal conditions |

| THF/MeOH | Pd(tfa)₂ | <10 | Ineffective for desired product formation |

| CH₂Cl₂/MeOH | Pd(tfa)₂ | <10 | Ineffective for desired product formation |

| DMF/MeOH | Pd(tfa)₂ | <10 | Ineffective for desired product formation |

Kinetic Studies of Indole Functionalization Reactions

Kinetic studies are essential for quantitatively understanding reaction mechanisms, providing data on reaction rates, activation energies, and the influence of reactant concentrations. While specific kinetic data for the formation of this compound is not extensively reported, the principles of kinetic analysis applied to general indole functionalization reactions offer valuable insights.

The rate of a reaction is fundamentally influenced by the stability of the transition state relative to the reactants. wikipedia.org Solvents play a key role in this, as their interaction can stabilize or destabilize the transition state, thereby altering the activation energy and the reaction rate. chemrxiv.orgiupac.org For instance, the aminolysis of esters shows significant rate enhancements when the solvent is changed from water to DMSO. koreascience.kr This is attributed to the change in solvation of the reactants and the transition state, as well as changes in the basicity (pKa) of the amine nucleophiles in the different solvents. koreascience.kr

In the context of indole functionalization, kinetic studies would aim to establish a rate law that describes how the rate depends on the concentration of the indole substrate, the electrophile (e.g., benzyl carbonate), and the catalyst. For palladium-catalyzed C-H activation reactions, the mechanism often involves several steps, any of which could be the rate-determining step (RDS). Kinetic analysis, including determining the order of reaction with respect to each component, can help identify the RDS.

Computational chemistry provides a powerful tool to supplement experimental kinetic studies. beilstein-journals.org By calculating the energy profile of a proposed reaction mechanism, researchers can determine the activation barriers for each step. The step with the highest energy barrier corresponds to the rate-determining step. For example, DFT calculations on the cyclization of aryl-dicarbonyl compounds have shown how electron-donating or withdrawing groups affect the activation barrier for cyclization, which is directly related to the reaction rate. beilstein-journals.org These theoretical studies can predict how changes in the substrate structure will impact the kinetics of indole ring formation.

Chemical Reactivity and Functional Group Transformations of Methyl 1 Benzylindole 3 Carboxylate

Electrophilic Aromatic Substitution (EAS) at the Indole (B1671886) C3 Position

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic aromatic substitution (EAS). However, in Methyl 1-benzylindole-3-carboxylate, the C3 position is already substituted with a carboxylate group. This deactivating group, along with the N-benzyl substituent, influences the regioselectivity of further EAS reactions.

While direct EAS at the C3 position is blocked, the electronic nature of the indole ring still favors substitution at other positions. The presence of the electron-withdrawing carboxylate at C3 directs incoming electrophiles to the C2 and C6 positions of the indole ring. The N-benzyl group, being sterically bulky, can also influence the accessibility of these positions to the attacking electrophile.

Carboxylic Ester Hydrolysis and Subsequent Functionalization

The methyl ester group at the C3 position of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 1-benzylindole-3-carboxylic acid. This hydrolysis is a fundamental transformation that opens up a wide range of possibilities for further functionalization.

The resulting carboxylic acid is a versatile intermediate. sigmaaldrich.comchemimpex.com It can be converted into a variety of other functional groups, such as amides, esters, and acid chlorides. For example, coupling of 1-benzylindole-3-carboxylic acid with various amines in the presence of a suitable coupling agent leads to the formation of a diverse library of indole-3-carboxamides. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. sigmaaldrich.com

Below is a table summarizing the hydrolysis of this compound and subsequent functionalization:

| Transformation | Reagents and Conditions | Product |

| Ester Hydrolysis | NaOH (aq), reflux or HCl (aq), reflux | 1-Benzylindole-3-carboxylic acid |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | 1-Benzylindole-3-carboxamide |

| Esterification | Alcohol, Acid Catalyst | Alkyl 1-benzylindole-3-carboxylate |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | 1-Benzylindole-3-carbonyl chloride |

Derivatization through Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. libretexts.orgyoutube.com While the direct Suzuki-Miyaura coupling of this compound at the C3 position is not feasible due to the presence of the carboxylate group, derivatization of the indole core allows for subsequent cross-coupling.

A common strategy involves the halogenation of the indole ring at specific positions (e.g., C2, C4, C5, C6, or C7), followed by a Suzuki-Miyaura reaction with a boronic acid or ester. nih.gov This approach enables the introduction of a wide range of aryl and heteroaryl substituents onto the indole scaffold, leading to the synthesis of complex biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity in these reactions. nih.govrsc.org

The following table provides a generalized scheme for the derivatization of the indole core for Suzuki-Miyaura coupling:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Halogenation | NBS, NCS, or I₂ | Halo-substituted this compound |

| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted this compound |

Reactions Involving the N-Benzyl Moiety and its Influence on Indole Reactivity

The N-benzyl group in this compound serves as a protecting group for the indole nitrogen, preventing N-alkylation or N-acylation reactions. researchgate.net It also influences the electronic properties and reactivity of the indole ring. The benzyl (B1604629) group is generally stable under many reaction conditions, but it can be removed if necessary.

Influence on Reactivity:

Steric Hindrance: The bulky benzyl group can sterically hinder reactions at the C2 and C7 positions of the indole ring. nih.gov

Electronic Effects: The benzyl group is weakly electron-withdrawing, which can slightly decrease the nucleophilicity of the indole ring compared to an N-unsubstituted indole.

Debenzylation: The removal of the N-benzyl group, or debenzylation, can be achieved through various methods, most commonly by catalytic hydrogenation. jst.go.jpnih.govacs.org This reaction typically involves the use of a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.govacs.org Other methods include the use of strong Lewis acids like aluminum chloride or oxidative cleavage. researchgate.netjst.go.jp The choice of deprotection method depends on the other functional groups present in the molecule. rsc.orgresearchgate.net

Carbonyl Chemistry and Related Condensation Reactions of Indole-3-Carboxaldehydes

While the primary subject is this compound, understanding the chemistry of the corresponding aldehyde, 1-benzylindole-3-carboxaldehyde, is relevant as it can be derived from the carboxylate. The aldehyde can be synthesized from the corresponding indole via formylation reactions like the Vilsmeier-Haack reaction. nih.govsioc-journal.cnchemicalbook.com

The aldehyde group at the C3 position is highly reactive and participates in a variety of carbonyl chemistry reactions. researchgate.netwikipedia.orgnih.gov These include:

Condensation Reactions: It readily undergoes condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) and nitroalkanes (Henry reaction), to form various substituted indoles. wikipedia.org

Wittig Reaction: Reaction with phosphorus ylides provides a route to vinyl-substituted indoles.

Reductive Amination: It can be converted to the corresponding amine via reaction with an amine and a reducing agent.

These reactions are pivotal for the synthesis of a wide array of biologically active indole alkaloids and other heterocyclic systems. chemicalbook.comresearchgate.netsigmaaldrich.com

Remote C-H Functionalization Strategies of Indole Derivatives

Directing group strategies have become a powerful tool for the regioselective C-H functionalization of otherwise unreactive positions on aromatic rings. chim.itresearchgate.netresearchgate.netnih.gov In the context of indole derivatives, this allows for the introduction of functional groups at the less accessible C4, C5, C6, and C7 positions of the benzene (B151609) ring portion of the indole. nih.govnih.gov

For indole derivatives, a directing group can be installed on the indole nitrogen or at the C3 position. researchgate.netnih.gov This directing group then coordinates to a transition metal catalyst (e.g., palladium, rhodium, or ruthenium), bringing the catalyst into close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization. nih.govchim.itrsc.org

For instance, a pivaloyl group at the C3 position can direct arylation to the C4 position. researchgate.netnih.gov Similarly, a suitably designed group on the indole nitrogen can direct functionalization to the C7 position. nih.govresearchgate.netnih.gov These strategies have significantly expanded the toolkit for the synthesis of polysubstituted indoles with precise control over the substitution pattern. acs.orgacs.orgacs.org

Advanced Spectroscopic Characterization Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of "Methyl 1-benzylindole-3-carboxylate" in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete connectivity map can be constructed.

The ¹H NMR spectrum provides a quantitative and qualitative map of the protons within the molecule. Each unique proton environment gives rise to a distinct signal, whose chemical shift (δ) is influenced by the local electronic environment. The spectrum for "this compound" is characterized by distinct regions corresponding to the indole (B1671886) core, the benzyl (B1604629) group, and the methyl ester.

Key signals include:

Indole Protons: The proton at the C2 position typically appears as a singlet in the downfield aromatic region. The protons on the benzo portion of the indole ring (C4-C7) appear as a series of multiplets, with their specific shifts and coupling patterns determined by their relative positions.

Benzyl Protons: The two benzylic protons (N-CH₂-Ph) give rise to a characteristic singlet, as they are chemically equivalent and not coupled to other protons. The five protons of the phenyl ring typically appear as a multiplet.

Methyl Ester Protons: The three protons of the methyl group (O-CH₃) appear as a sharp singlet, usually in the more upfield region of the spectrum.

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity |

| Indole H2 | ~7.9 - 8.1 | Singlet (s) |

| Indole H4 | ~7.8 - 7.9 | Doublet (d) |

| Indole H5, H6, H7 | ~7.2 - 7.4 | Multiplet (m) |

| Benzyl CH₂ | ~5.4 - 5.6 | Singlet (s) |

| Benzyl Phenyl | ~7.1 - 7.3 | Multiplet (m) |

| Methyl Ester OCH₃ | ~3.9 | Singlet (s) |

| Note: Expected values are based on typical shifts for benzylindoles and indole-3-carboxylates. Actual values may vary. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. Due to the low natural abundance of the ¹³C isotope, techniques like proton decoupling are used to simplify the spectrum and enhance signal intensity. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole and benzyl groups, the benzylic carbon, and the methyl ester carbon. The chemical shifts for quaternary carbons (those not attached to any protons), such as C3, C3a, and C7a of the indole ring and the ester carbonyl, can also be identified. tetratek.com.tr

| Carbon Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) |

| Ester C=O | ~165 |

| Indole C2 | ~135 |

| Indole C3 | ~107 |

| Indole C3a | ~126 |

| Indole C4 | ~121 |

| Indole C5 | ~123 |

| Indole C6 | ~122 |

| Indole C7 | ~110 |

| Indole C7a | ~136 |

| Benzyl CH₂ | ~50 |

| Benzyl Phenyl (ipso) | ~137 |

| Benzyl Phenyl (o, m, p) | ~127-129 |

| Methyl Ester OCH₃ | ~51 |

| Note: Expected values are based on typical shifts for related indole structures. Actual values may vary. |

For solid samples, Cross-Polarization/Magic-Angle Spinning (CP/MAS) is a powerful solid-state NMR (ssNMR) technique. researchgate.net It enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons. researchgate.net MAS involves spinning the sample at a high frequency at an angle of 54.7° with respect to the external magnetic field to average out anisotropic interactions that broaden signals in the solid state. nih.gov This technique is invaluable for studying crystalline polymorphism, conformation, and intermolecular interactions in the solid state, providing data that is inaccessible from solution-state NMR. nih.gov Adamantane is often used as an external standard for chemical shift referencing in ¹³C CP/MAS experiments. nih.gov

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. tetratek.com.tr Cross-peaks in a COSY spectrum of "this compound" would confirm the connectivity of the protons within the indole's benzene (B151609) ring and within the benzyl group's phenyl ring. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlation). tetratek.com.tr It is used to definitively assign which proton is attached to which carbon, for example, linking the benzylic CH₂ proton signals to the corresponding benzylic carbon signal. tetratek.com.tr

DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT is often used alongside ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon spectrum. rsc.org

Computational chemistry offers powerful tools for predicting NMR parameters, which can corroborate experimental findings. The Gauge-Including Atomic Orbital (GIAO) method, typically used within the framework of Density Functional Theory (DFT), is a widely employed approach for calculating NMR chemical shifts. nih.gov This method computes the nuclear magnetic shielding tensors for each atom in the molecule. nih.gov By comparing the calculated shielding of a given nucleus to that of a reference compound (like Tetramethylsilane, TMS), a theoretical chemical shift can be predicted. nih.gov These predictions are valuable for assigning complex spectra and for investigating the relationship between molecular conformation and NMR parameters.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques that yield information about the molecule's structural components. kurouskilab.com

The vibrational spectrum of "this compound" is dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is the strong absorption band from the stretching vibration of the ester carbonyl group. This typically appears in the range of 1690-1710 cm⁻¹.

Aromatic C=C Stretching: The indole and benzene rings give rise to a series of medium to weak absorptions in the 1450-1620 cm⁻¹ region.

C-O Stretching: The C-O single bond stretches of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the benzyl CH₂ and methyl OCH₃ groups appear in the 2850-3000 cm⁻¹ range.

Out-of-Plane (OOP) Bending: C-H OOP bending vibrations in the aromatic rings appear in the 690-900 cm⁻¹ region and can be diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information. While the polar carbonyl group gives a strong IR signal, non-polar bonds like the aromatic C=C bonds often produce strong signals in the Raman spectrum. kurouskilab.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| C-H Stretch | Aromatic (Indole, Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1690 - 1710 | Strong |

| C=C Stretch | Aromatic Rings | 1450 - 1620 | Medium-Weak |

| C-O Stretch | Ester | 1100 - 1300 | Strong |

| C-H OOP Bending | Aromatic Rings | 690 - 900 | Strong-Medium |

Computational Prediction and Assignment of Vibrational Modes (e.g., PED Simulations)

While experimental vibrational spectroscopy, such as FT-IR and Raman, provides a fingerprint of a molecule's functional groups, the definitive assignment of each vibrational mode can be complex due to the coupling of various motions. Computational methods, particularly Potential Energy Distribution (PED) simulations, have become indispensable tools for a more precise interpretation of vibrational spectra.

In a manner similar to studies on related indole compounds like 1-benzyl-indole-3-carbinol, the process begins with the optimization of the molecular geometry of this compound using Density Functional Theory (DFT) calculations. researchgate.net Following this, vibrational frequencies are calculated, and a PED analysis is performed. The PED calculation breaks down the complex vibrational modes into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsional angles). This allows for a confident assignment of the observed experimental bands to specific molecular motions. For instance, characteristic vibrations of the indole ring, the ester group (C=O stretch, C-O stretch), and the benzyl group (aromatic C-H stretch, CH₂ bending) can be precisely identified.

Table 1: Illustrative PED Analysis for a Hypothetical Vibrational Mode in this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (%) |

| ~1710 | C=O stretch | ν(C=O) (85%), ν(C-C) (10%), δ(CCO) (5%) |

| ~1230 | C-O stretch | ν(C-O) (70%), ν(C-C) (20%), δ(OCC) (10%) |

| ~3050 | Aromatic C-H stretch | ν(C-H) (95%) |

Note: This table is illustrative and based on typical values for similar functional groups. Actual values would be derived from specific computational studies.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, with a chemical formula of C₁₇H₁₅NO₂, the theoretical exact mass can be calculated. An experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would aim to measure the m/z of the protonated molecule ([M+H]⁺) or other adducts. The close agreement between the experimentally measured mass and the calculated mass provides strong evidence for the proposed molecular formula, a critical step in the characterization of a new or synthesized compound.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 266.1176 | Data Not Available | Data Not Available |

X-ray Diffraction Studies for Crystalline Solid-State Structures

X-ray diffraction analysis of a single crystal provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the provided search results, insights can be drawn from the crystal structures of closely related indole derivatives, such as methyl 1-methyl-1H-indole-3-carboxylate. researchgate.net

Table 3: Crystallographic Data for the Related Compound Methyl 1-methyl-1H-indole-3-carboxylate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbcm | researchgate.net |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π stacking | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with its chromophores: the indole ring system, the benzyl group, and the carboxylate group. researchgate.netyoutube.comlibretexts.org

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| π→π | Indole ring, Benzyl group | ~220-300 nm | High |

| n→π | Carbonyl group | >300 nm | Low |

Note: The exact λ_max values would need to be determined experimentally.

Computational Chemistry and Theoretical Modeling of Methyl 1 Benzylindole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For indole (B1671886) derivatives, a common and effective approach involves the use of the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), which includes polarization and diffuse functions to accurately describe electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding.

To simulate the behavior of Methyl 1-benzylindole-3-carboxylate in a solution, solvation models are employed. The Conductor-like Screening Model (COSMO) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient for calculating the influence of a solvent on the molecule's geometry and electronic properties. Explicit solvation models, where individual solvent molecules are included in the calculation, offer a more detailed picture but are computationally more demanding.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For a molecule like this compound, analysis of the HOMO-LUMO distribution would reveal which parts of the molecule, such as the indole ring, the benzyl (B1604629) group, or the carboxylate moiety, are most likely to be involved in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which signifies hyperconjugative interactions and intramolecular charge transfer. For this compound, NBO analysis would quantify the electronic interactions between the indole nucleus, the benzyl group, and the methyl carboxylate substituent, providing insights into the stability conferred by these interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The MEP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxylate group and potentially the nitrogen atom of the indole ring, indicating sites susceptible to electrophilic attack. Positive potential regions, likely around the hydrogen atoms, would indicate sites for nucleophilic attack.

Conceptual DFT for Reactivity Indices (e.g., Chemical Potential, Hardness, Softness)

Conceptual Density Functional Theory (DFT) is a branch of quantum chemistry that provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness, which are crucial for predicting molecular reactivity. researchgate.netnih.gov These reactivity indices are derived from the change in energy of a chemical system with respect to the change in its number of electrons.

Chemical Potential (μ): This is related to the negative of electronegativity and indicates the tendency of electrons to escape from the system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): This index measures the resistance of a molecule to a change in its electron distribution. It is related to the HOMO-LUMO energy gap. A larger gap implies greater hardness and lower reactivity.

Global Softness (S): As the reciprocal of hardness, softness indicates the ease of a molecule's electron cloud to be polarized. A softer molecule is generally more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a function of both chemical potential and hardness.

To illustrate the type of data generated in such a study, the following table presents hypothetical reactivity indices for this compound, calculated at a common level of theory (B3LYP/6-31G(d,p)).

| Reactivity Index | Symbol | Formula | Hypothetical Value (eV) |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 |

| Chemical Hardness | η | ELUMO - EHOMO | 5.0 |

| Global Softness | S | 1 / η | 0.2 |

| Electrophilicity Index | ω | μ2 / (2η) | 1.225 |

This table is for illustrative purposes only. The values are not from an actual calculation on this compound.

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis for Intermolecular Forces

The spatial arrangement of molecules in the solid state and their interactions in biological systems are governed by non-covalent interactions (NCIs). wikipedia.org NCI analysis and Hirshfeld surface analysis are powerful computational tools to visualize and quantify these weak interactions.

Non-Covalent Interaction (NCI) Analysis:

The NCI method is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org It allows for the visualization of non-covalent interactions in real space. Regions of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are identified and color-coded to indicate their nature and strength. For this compound, NCI analysis would reveal:

van der Waals interactions: Expected between the aromatic rings of the indole and benzyl groups.

π-π stacking: Possible between the indole and benzyl moieties of adjacent molecules.

C-H···O interactions: Likely involving the carbonyl oxygen of the ester group and hydrogen atoms on the benzyl and indole rings.

Steric repulsion: Indicated by red regions in the NCI plot, likely around the bulky benzyl group.

Hirshfeld Surface Analysis:

For this compound, a Hirshfeld analysis would likely show significant contributions from H···H, C···H, and O···H contacts, reflecting the abundance of these atoms in the structure. nih.govnih.gov The analysis of bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, for example, revealed that H···H contacts account for a large fraction of the interactions, with C···H/H···C and O···H/H···O contacts also being significant. nih.gov A similar distribution would be expected for this compound, with the benzyl group contributing significantly to the H···H and C···H contacts.

The following table illustrates the kind of information that a Hirshfeld surface analysis would provide for this compound.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H / H···C | 25.0 |

| O···H / H···O | 15.0 |

| C···C | 5.0 |

| N···H / H···N | 5.0 |

| Other | 5.0 |

This table is for illustrative purposes only and presents hypothetical data.

Structure Reactivity and Structure Property Relationship Studies in Chemical Design

Systematic Investigation of Substituent Effects on Chemical Reactivity

The chemical reactivity of the indole (B1671886) scaffold is significantly influenced by the nature and position of its substituents. In the context of Methyl 1-benzylindole-3-carboxylate, the benzyl (B1604629) group at the N1 position and the methyl carboxylate group at the C3 position are key determinants of its reactivity profile. Further substitution on the indole ring system can fine-tune its electronic properties, thereby affecting its behavior in chemical reactions.

The indole nucleus is inherently electron-rich, making it susceptible to electrophilic attack, particularly at the C3 position. However, since this position is already substituted in this compound, electrophilic substitution is directed to other positions, primarily the C2, C4, C5, C6, and C7 positions of the indole ring. The presence of substituents on the benzene (B151609) ring of the N-benzyl group can also modulate reactivity through inductive and resonance effects.

Studies on related indole derivatives have provided insights into these substituent effects. For instance, in electrophilic aromatic substitution reactions, electron-donating groups (EDGs) on the indole ring, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density of the ring system, thereby activating it towards electrophiles and accelerating the reaction rate. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) deactivate the ring, making it less reactive. lumenlearning.comlibretexts.org

The directing effect of these substituents is also crucial. Generally, activating groups are ortho- and para-directing, while deactivating groups (with the exception of halogens) are meta-directing. libretexts.org In the case of indoles, the situation is more complex due to the fused ring system.

Research on the C-H functionalization of indole-3-carboxamides has demonstrated the impact of substituents on reaction outcomes. For example, the presence of electron-donating methyl and methoxy groups at the C5-position did not impede the formation of cross-coupled products. nih.gov In contrast, inductively withdrawing halogens at the C4-, C5-, and C7-positions also allowed for the formation of adducts, albeit with varying yields. nih.gov A 4-methyl group was found to slightly diminish the yield of a translocation product, likely due to steric hindrance at the C3 position. nih.gov

The following table summarizes the effect of various substituents on the yield of a specific rhodium-catalyzed C-H functionalization reaction of N-substituted indole-3-carboxamides, providing a model for understanding potential reactivity patterns of substituted this compound.

| Substituent at Indole Ring | Position | Product Yield (%) | Reference |

|---|---|---|---|

| 4-Methyl | C4 | Slightly diminished | nih.gov |

| 5-Methoxy | C5 | Good | nih.gov |

| 5-Bromo | C5 | Variable | nih.gov |

| 6-Chloro | C6 | Variable | nih.gov |

| 6-Methyl Ester | C6 | Good | nih.gov |

| 4-Chloro | C4 | Modest (direct C2-functionalization) | nih.gov |

Furthermore, studies on nucleophilic aromatic substitution have shown that electron-withdrawing groups are necessary to activate the aryl halide towards nucleophilic attack. libretexts.org While less common for the electron-rich indole ring, such principles would apply if suitable leaving groups and activating substituents were present.

Exploration of Tautomerism and its Influence on Indole Scaffold Properties

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For the indole scaffold, tautomerism can be a significant consideration, particularly when there are substituents that can participate in keto-enol or imine-enamine tautomerism.

In the specific case of this compound, the potential for tautomerism is limited. The nitrogen atom of the indole ring is substituted with a benzyl group, which prevents it from participating in tautomeric equilibria that would involve the N-H proton.

However, if we consider a related compound, indole-3-pyruvic acid (IPyA), which has a keto-enol tautomerism, we can appreciate how such equilibria can influence the properties of an indole derivative. IPyA exists in both keto and enol forms, and the ratio of these tautomers is highly dependent on the solvent environment. nih.gov The two tautomers can exhibit different reactivity and may have distinct biological functions. nih.gov This highlights the importance of understanding tautomerism in the design and study of indole derivatives.

Therefore, for this compound itself, tautomerism is not a major factor influencing its properties under normal conditions. The fixed N-benzyl group and the stable methyl carboxylate group at C3 result in a relatively rigid structure in terms of tautomeric forms.

Stereochemical Investigations and the Synthesis of Chiral Indole Derivatives

The introduction of chirality into indole-containing molecules is of great interest in medicinal chemistry and materials science, as the stereochemistry of a molecule can profoundly affect its biological activity and physical properties. While this compound is not chiral, it can serve as a scaffold for the synthesis of chiral derivatives.

Stereocenters can be introduced at various positions of the indole ring or on its substituents. For example, the development of stereoselective methods for the synthesis of (E)- and (Z)-3-methyleneindolinones, which are structurally related to our target compound, is an active area of research. researchgate.net These methods often employ transition metal catalysts to control the stereochemical outcome of the reaction.

One approach to creating chiral indole derivatives is through asymmetric C-H insertion reactions. The use of chiral rhodium catalysts has been shown to be effective in the synthesis of chiral benzodihydrofurans from donor/donor carbenes, a strategy that could potentially be adapted to the indole scaffold. escholarship.org

The synthesis of chiral indole derivatives often involves the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. For instance, the reduction of a 3-acyl group on an indole ring can lead to the formation of a chiral alcohol. If this reduction is performed with a chiral reducing agent, one enantiomer can be obtained in excess.

While specific stereochemical investigations on this compound are not widely reported, the principles of stereoselective synthesis are broadly applicable. The following table outlines some general strategies for the synthesis of chiral indole derivatives that could be conceptually applied to the modification of this compound.

| Strategy | Description | Potential Application to Target Compound |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Asymmetric hydrogenation of a double bond introduced at the C2 position or in the benzyl group. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the starting material to direct a subsequent stereoselective transformation. | Attachment of a chiral auxiliary to the C3-carboxylate group to control a reaction at a nearby position. |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Using a chiral building block to construct the indole ring system from the outset. |

| Resolution | Separation of a racemic mixture into its constituent enantiomers. | If a racemic chiral derivative of this compound is synthesized, it could be resolved using chiral chromatography or by forming diastereomeric salts. |

Influence of Indole Ring Substitution Patterns on Synthetic Accessibility and Yields

One common method for the synthesis of Methyl 1-benzylindole-3-carboxylates is the palladium-catalyzed cyclization-carbonylation of 2-alkynylanilines. rsc.org The yields of these reactions can be sensitive to the nature of the substituents on the aniline (B41778) precursor.

The following data table illustrates the influence of substituents on the yield of palladium-catalyzed synthesis of various indole carboxylate derivatives.

| Indole Derivative | Substituents | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 1-benzyl-1H-indole-3-carboxylates | Various on aniline precursor | Pd(II)-catalyzed cyclization-carbonylation | Good | rsc.org |

| 2-Methyl-1H-indole-3-carboxylate derivatives | Various on aniline precursor | Pd-catalyzed intramolecular oxidative coupling | Excellent | mdpi.com |

| Indole-3-carboxylic acid derivatives | Various | Hydrolysis of ester | 54-78 | frontiersin.org |

| Indole-2-carboxylic acid derivatives | Substituted anilines at C3 | Buchwald-Hartwig reaction | 60-86 | nih.gov |

| 3-(Phenylthio)methyl/benzyl indoles | Various on thiol/boronic acid | Base-mediated reductive coupling | up to 92 | researchgate.net |

As seen in the table, different synthetic methodologies are employed to accommodate various substitution patterns, and the yields can be quite high. For instance, the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines proceeds in excellent yields. mdpi.com

The presence of specific functional groups can also dictate the synthetic strategy. For example, the synthesis of 3-substituted indoles via a multi-component reaction of indoles, aldehydes, and pyrazol-5-amine is a versatile method that allows for a variety of substituents on the indole ring. rsc.org

Advanced Research Applications and Methodological Contributions

Development of Novel Catalytic Systems for Indole (B1671886) Functionalization

The precise and efficient functionalization of the indole core is a paramount objective in organic synthesis. Research involving Methyl 1-benzylindole-3-carboxylate has contributed to the creation of novel and highly controlled catalytic systems. A notable advancement is the development of a palladium(II)-catalyzed system that demonstrates remarkable ligand-controlled selectivity. rsc.org

In one such system, the reaction of 2-alkynylanilines can be steered towards two distinct products by a simple change in the ligand and solvent. When a [Pd(tfa)₂ (box)] catalyst is used in isopropanol (B130326), the reaction yields symmetrical ketones. However, by switching the catalyst to Pd(tfa)₂ in a DMSO/Methanol (B129727) solvent mixture, the reaction pathway is diverted to produce Methyl 1-benzylindole-3-carboxylates in good yields. rsc.org This selective cyclization-carbonylation represents a significant step forward in controlling reaction outcomes for indole synthesis. rsc.org

Further illustrating the role of the indole-3-carboxylate (B1236618) moiety in directing reactions, palladium-catalyzed hydroamination of gem-difluoroallenes shows that the choice of the indole-based nucleophile dictates the regioselectivity. While indolines lead to γ-addition products, the use of 2-indole-carboxylate substrates exclusively furnishes β-addition E-alkenes. acs.org This substrate-controlled regiodivergence highlights how the electronic and steric properties of the indole-3-carboxylate group can be harnessed to guide catalytic processes, providing access to diverse difluoroalkylated indole derivatives. acs.org

The following table summarizes the catalyst systems involved in the synthesis and functionalization of indole carboxylates.

| Catalyst System | Substrates | Product Type | Key Contribution |

| Pd(tfa)₂ in DMSO/MeOH | 2-Alkynylanilines, CO | Methyl 1-benzyl-1H-indole-3-carboxylate | Ligand/solvent-controlled selective cyclization-carbonylation. rsc.org |

| Pd₂(dba)₃ / Ligand | gem-Difluoroallenes, 2-Indole-carboxylate | β-addition E-alkenes | Substrate-controlled regioselective hydroamination. acs.org |

| PdCl₂ / Phosphine (B1218219) Ligand in Water | Indole-carboxylic acids, Benzyl (B1604629) alcohols | Bis(indolyl)methanes | Domino reaction involving C-H activation of the indole carboxylic acid. mdpi.com |

Indole Scaffolds as Privileged Structures in Chemical Probe Design

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel therapeutic agents and chemical probes. The indole scaffold, particularly the N-benzylated indole core, is widely recognized as such a structure. While this compound itself is primarily a synthetic intermediate, its structural components are integral to highly potent biological probes.

For instance, a closely related derivative, 1-benzyl-indole-3-carbinol, has been identified as a novel and highly potent small molecule inhibitor of Wnt/β-catenin signaling in melanoma cells. nih.gov This compound, which can be synthesized from the corresponding 1-benzyl-indole-3-aldehyde, demonstrates significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to the parent indole-3-carbinol, with an IC₅₀ value approximately 1000-fold lower. nih.govnih.gov The N-benzyl group is crucial for this dramatically increased potency. nih.gov

These findings underscore the importance of the 1-benzyl-indole framework as a privileged scaffold for developing chemical probes and potential therapeutics that target critical cell signaling pathways. nih.gov Furthermore, other derivatives, such as 1H-indole-3-carboxylic acid amides, have been developed as high-affinity antagonists for the 5-HT₂C receptor, a key target in the central nervous system. nih.gov This demonstrates that the indole-3-carboxylate moiety is a versatile component for generating molecules with specific and potent pharmacological activities. The combination of the N-benzyl group for enhanced potency and the C3-carboxylate (or its derivatives) for target interaction makes scaffolds like this compound foundational to the design of new chemical probes.

Contributions to Organic Synthesis Methodologies via Indole-3-carboxylate Reactions

Reactions that generate or utilize indole-3-carboxylates have made significant contributions to the broader field of organic synthesis methodology. The development of catalyst systems that can be finely tuned to produce different outcomes from the same set of starting materials is a major goal in modern synthesis.

The palladium-catalyzed reaction of 2-alkynylanilines mentioned earlier is a prime example of such a contribution. The ability to selectively switch between the synthesis of this compound and bis(1-benzyl-1H-indol-3-yl)methanones by simply modifying the catalyst and solvent is a powerful tool for synthetic chemists. rsc.org This type of catalyst-controlled divergence allows for the rapid generation of molecular complexity and diversity from common precursors. rsc.org

Another significant methodological advance involves palladium-catalyzed domino reactions. The synthesis of bis(indolyl)methanes has been achieved through a domino protocol that begins with the C-H bond activation at the C3-position of an indole-carboxylic acid, followed by benzylation. mdpi.com This approach, which utilizes the indole-carboxylic acid directly without the need for protecting groups, represents a more atom-economical and efficient synthetic route. mdpi.com Furthermore, the development of methods for the synthesis of indole-3-carboxylates on a solid support facilitates easier purification and the potential for combinatorial library synthesis, which is a cornerstone of modern drug discovery. rsc.org

Theoretical Insights into Reaction Mechanisms and Selectivity in Indole Chemistry

Understanding the underlying mechanisms of chemical reactions is crucial for controlling their outcomes and developing new, more efficient processes. Theoretical and mechanistic studies involving indole-3-carboxylate systems have provided valuable insights into reaction pathways and selectivity.

For the palladium-catalyzed synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl alcohols, a detailed mechanism has been proposed. It is suggested that an (η³-benzyl)palladium(II) complex, formed from the palladium catalyst and benzyl alcohol, is the key intermediate. This complex then activates the C-H bond at the C3-position of the indole nucleus, initiating the domino reaction sequence. mdpi.com

Parallels can be drawn from studies on the catalyst-controlled functionalization of 3-carboxamide indoles, which, like the 3-carboxylate, possess a C3 directing group. In these systems, different catalysts (Rh(I) vs. Ir(III)) can lead to either a direct C2 functionalization or a more complex reaction involving translocation of the amide group to the C2 position followed by C3 functionalization. nih.gov Mechanistic experiments in these studies indicate that the reaction proceeds through a concerted 1,2-acyl migration and indole metallation, highlighting the subtle electronic factors that a catalyst can exploit to control site selectivity. nih.gov

Furthermore, biochemical and structural studies on enzymes like indole-3-carboxylic acid decarboxylase provide theoretical models for substrate binding and catalysis. nih.gov By docking the indole-3-carboxylic acid substrate into the active site of the enzyme, researchers can model the key interactions and conformational changes, such as an open-to-closed transition, that are likely coupled to the catalytic cycle. nih.gov These enzymatic insights, combined with mechanistic studies of synthetic catalysts, contribute to a deeper, more predictive understanding of reactivity and selectivity in indole chemistry.

Future Perspectives and Emerging Research Areas

Integration of Machine Learning and AI in Indole (B1671886) Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is opening new frontiers for the design and synthesis of complex molecules like indole derivatives. Machine learning (ML) models are increasingly being employed to accelerate the discovery process, moving beyond traditional trial-and-error approaches. youtube.com These computational tools can analyze vast datasets of chemical reactions and molecular structures to predict reaction outcomes, suggest optimal synthetic pathways, and even design novel compounds with specific desired properties. youtube.comresearchgate.net

For a target such as Methyl 1-benzylindole-3-carboxylate, AI can play a pivotal role in several areas. Generative models can propose novel analogues by modifying the core indole scaffold, the N-benzyl group, or the methyl ester moiety to enhance biological activity or other physicochemical properties. mdpi.com Furthermore, ML algorithms can optimize reaction conditions—such as catalyst choice, solvent, temperature, and reaction time—to maximize yield and purity while minimizing byproducts. researchgate.net This is achieved by training models on existing reaction data, allowing them to identify subtle patterns and relationships that may not be obvious to human researchers. youtube.com The use of automated, miniaturized synthesis platforms guided by AI allows for high-throughput screening of these predicted conditions on a nanomole scale, drastically reducing resource consumption and time. researchgate.net

| AI/ML Application Area | Objective for this compound Synthesis | Potential Impact | Relevant Research Finding |

|---|---|---|---|

| Retrosynthesis Prediction | Identify novel, more efficient synthetic routes from inexpensive starting materials. | Reduces synthesis steps, cost, and reliance on patented pathways. | AI models can be trained on millions of known reactions to propose plausible synthetic pathways. youtube.comnih.gov |

| Reaction Condition Optimization | Predict optimal catalyst, solvent, and temperature for the N-benzylation and carboxylation steps. | Increases reaction yield, reduces energy consumption, and minimizes waste. | Automated flow-based platforms can perform hundreds of experiments to generate data for ML model training. researchgate.net |

| De Novo Molecular Design | Generate novel analogues with predicted high affinity for a specific biological target. | Accelerates the discovery of new drug candidates with improved efficacy. | Computational tools enable the rational design of compounds by enhancing binding affinity and modulating lipophilicity. mdpi.com |

| Property Prediction | Forecast properties like solubility, toxicity, and bioactivity for designed analogues. | Prioritizes the synthesis of the most promising candidates, reducing wasted effort. | Surrogate oracle models (e.g., random forest classifiers) can be used to score molecules based on a desired property. youtube.com |

Sustainable and Green Chemistry Approaches for Indole Derivative Production

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The principles of green chemistry—such as waste prevention, atom economy, use of safer solvents, and energy efficiency—are becoming central to the synthesis of pharmaceuticals and fine chemicals. beilstein-journals.orgnih.govscispace.com The production of indole derivatives, including this compound, is being re-evaluated through this sustainable lens.

Traditional methods for indole synthesis often involve hazardous reagents, toxic metal catalysts, and volatile organic solvents, which contribute to environmental pollution. nih.gov Emerging research focuses on developing greener alternatives. researchgate.net These include the use of water as a reaction solvent, the application of biodegradable catalysts, and the implementation of energy-efficient techniques like microwave-assisted synthesis. beilstein-journals.orgnih.govmdpi.com For instance, microwave irradiation can significantly reduce reaction times for the synthesis of indole carboxylate derivatives. mdpi.com Solvent-free reaction conditions, such as those using ball-milling, represent another significant advancement, minimizing toxic waste production. beilstein-journals.org These methods not only reduce the environmental footprint but can also lead to higher yields and simpler purification procedures. nih.govrsc.org

| Green Chemistry Principle | Traditional Method Concern | Green Alternative for Indole Synthesis | Benefit |

|---|---|---|---|

| Safer Solvents | Use of toxic and volatile organic solvents (e.g., DMF, CH₂Cl₂). | Employing water or bio-derived solvents like ethanol. beilstein-journals.orgrsc.org | Reduces environmental pollution and worker exposure to hazardous materials. |

| Catalysis | Reliance on heavy metal catalysts (e.g., Palladium, Rhodium). nih.govrsc.org | Using biodegradable catalysts (e.g., bioglycerol-based carbon sulfonic acid) or organocatalysts. nih.gov | Minimizes toxic metal waste and often allows for catalyst recycling. researchgate.net |

| Energy Efficiency | Long reaction times requiring prolonged heating. | Microwave-assisted synthesis. researchgate.netmdpi.com | Drastically reduces reaction times from hours to minutes, saving energy. mdpi.com |

| Waste Prevention | Multi-step syntheses with protection/deprotection steps generate significant waste. | One-pot multicomponent reactions (MCRs). rsc.org | Increases atom economy and reduces the number of purification steps and solvent usage. rsc.org |

| Solvent-Free Reactions | Reactions performed in large volumes of solvent. | Mechanochemical methods like ball-milling. beilstein-journals.org | Eliminates solvent waste and can lead to the discovery of new reaction pathways. |

Exploration of Indole-3-carboxylate (B1236618) Analogues for Diverse Chemical Applications

The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous compounds with a wide range of biological activities. rsc.org The exploration of analogues of this compound, where different substituents are systematically introduced at various positions of the indole ring, is a key strategy for discovering new chemical entities with tailored functions. nih.govfrontiersin.org

Research has shown that even minor structural modifications can lead to significant changes in a molecule's properties and biological targets. nih.gov For example, altering the substituent at the N-1 position (the benzyl (B1604629) group) or introducing functional groups onto the benzene (B151609) ring of the indole core can modulate activity. caymanchem.comjbarbiomed.com Palladium-catalyzed reactions have been developed that allow for controlled synthesis of various indole-3-carboxylates. rsc.org Studies on related structures have yielded compounds with potential as anticonvulsants, antivirals, and anticancer agents. frontiersin.orgjbarbiomed.com The synthesis of analogues also extends to creating tools for chemical biology, such as fluorescent probes, and developing new materials. This systematic exploration, guided by structure-activity relationship (SAR) studies, is crucial for optimizing lead compounds in drug discovery and for creating novel functional molecules. nih.gov

| Analogue Type (Modification from Parent Compound) | Example of Modification | Potential Chemical Application | Rationale / Supporting Finding |

|---|---|---|---|

| N-1 Position Analogues | Replace N-benzyl with N-pentyl group. | Research chemical for forensic applications (as seen in related structures). | Analogues of synthetic cannabinoids often feature varied alkyl chains at the N-1 position. caymanchem.com |

| Indole Ring Substitution | Introduce a chloro group at the 6-position. | Precursor for anticonvulsant agents. | Novel benzyl-6-chloro indole carboxylate derivatives have shown anticonvulsant activity. jbarbiomed.com |

| Indole Ring Substitution | Introduce a cyano group at the 6-position. | Intermediate for antiviral leads. | The electron-withdrawing cyano group alters electronic properties, making it a key intermediate for bioactive compounds. |

| Ester Group Modification | Change methyl ester to other alkyl esters or amides. | Modulation of enzyme inhibitory activity. | Indole-3-carboxamides are known to act as potent inhibitors of various enzymes through hydrogen bonding. nih.gov |

| Core Scaffold Isomers | Shift the carboxamide group to the 2-position. | Development of inhibitors for different enzyme classes. | Indole-2-carboxamides and indole-3-carboxamides exhibit distinct biological and inhibitory profiles. nih.gov |

Advanced In-Situ Monitoring Techniques for Indole Reaction Pathways

A deep understanding of reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in-situ monitoring techniques, which allow for real-time analysis of a reaction mixture without sample extraction, are becoming indispensable tools for chemical synthesis. nih.gov The application of these techniques to the synthesis of this compound and its derivatives can provide unprecedented insights into reaction pathways, intermediate formation, and catalyst behavior.

Spectroscopic methods such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, as well as mass spectrometry, can track the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for elucidating complex mechanisms, such as those in palladium-catalyzed cyclization reactions used to form the indole core. rsc.org For example, monitoring could reveal transient catalytic species or unstable intermediates that are critical to the reaction's success but are invisible to traditional endpoint analysis. This detailed kinetic and mechanistic information allows for more precise control over the reaction, leading to improved yields, higher purity, and safer process conditions. It also provides the high-quality data needed to build accurate predictive models for AI and machine learning applications.

| Monitoring Technique | Information Provided | Application in Indole Synthesis | Benefit |

|---|---|---|---|

| Process NMR Spectroscopy | Real-time structural information and quantification of species in the reaction vessel. | Tracking the conversion of starting materials to this compound, identifying intermediates. | Provides detailed kinetic profiles and mechanistic insights. |

| Raman & FTIR Spectroscopy | Monitors changes in functional groups and bond vibrations in real-time. | Observing the formation and consumption of key functional groups (e.g., C=O of the ester). | Enables precise determination of reaction endpoints and detection of pathway deviations. |

| In-Situ Mass Spectrometry | Tracks the mass-to-charge ratio of ions directly from the reaction. | Detecting transient intermediates and catalyst-substrate complexes in Pd-catalyzed reactions. rsc.org | Helps elucidate complex catalytic cycles and identify potential catalyst deactivation pathways. |

| High-Performance Liquid Chromatography (HPLC) | Automated sampling and analysis of reaction aliquots for component separation and quantification. nih.gov | Monitoring the purity profile and the formation of byproducts throughout the synthesis. jbarbiomed.com | Crucial for optimizing selectivity and simplifying downstream purification processes. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-benzylindole-3-carboxylate, and how can experimental reproducibility be ensured?

- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or alkylation of indole derivatives. For example, copper chromite-catalyzed decarboxylation of precursor acids in quinoline at 150°C has been reported . To ensure reproducibility:

- Document reaction parameters (temperature, solvent, catalyst loading) in the experimental section, adhering to guidelines for clarity in the Beilstein Journal of Organic Chemistry .

- Include purity validation (e.g., HPLC, melting point) and spectral data (¹H/¹³C NMR, IR) in supporting information .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals in the benzyl and indole moieties.